molecular formula C8H8O5S B11719272 3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid

3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid

Cat. No.: B11719272
M. Wt: 216.21 g/mol
InChI Key: VZKCPSHBCHKHFF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity and modulation of various biochemical pathways. The furan ring’s aromatic nature also allows for π-π interactions with other aromatic systems, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methylfuran-2-yl)prop-2-enoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.

    3-(5-Nitrofuran-2-yl)prop-2-enoic acid: Contains a nitro group instead of a methanesulfonyl group.

    3-(5-Chlorofuran-2-yl)prop-2-enoic acid: Contains a chlorine atom instead of a methanesulfonyl group.

Uniqueness

3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances the compound’s electrophilic nature, making it more reactive in various chemical and biological processes .

Properties

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

IUPAC Name

3-(5-methylsulfonylfuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H8O5S/c1-14(11,12)8-5-3-6(13-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)

InChI Key

VZKCPSHBCHKHFF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)C=CC(=O)O

Origin of Product

United States

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